Stereochemical Configuration: Only the (S)-Enantiomer Intermediate Yields the Pharmacologically Active (2S,5S)-CMI-977 Stereoisomer
The (S)-configuration at the lactone C-5 position of CAS 175212-40-5 is the sole entry point to the (2S,5S)-trans-tetrahydrofuran geometry of CMI-977. Of the four possible CMI-977 stereoisomers (combining C-2 and C-5 configurations), only the (2S,5S) isomer exhibits meaningful 5-LO inhibitory activity; the other three stereoisomers are described as having a poor pharmacological profile [1]. The (R)-enantiomer of this intermediate (CAS not assigned; listed as (R)-4-(4-fluorophenoxy)methyl butyrolactone) would produce the (2R,5R)- or (2R,5S)-CMI-977 diastereomers, both of which fall into the inactive category. The (S)-intermediate was synthesized enantioselectively on a 2-kg scale from (S)-(+)-hydroxymethyl-γ-butyrolactone, demonstrating the scalability of chirality-controlled production [2].
| Evidence Dimension | Stereochemical fidelity of the γ-lactone C-5 position and its propagation to downstream CMI-977 5-LO inhibitory activity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 175212-40-5) → (2S,5S)-CMI-977: the only stereoisomer selected for clinical development based on best biological activity among four isomers |
| Comparator Or Baseline | (R)-enantiomer of the intermediate → (2R,5R)- or (2R,5S)-CMI-977: poor pharmacological profile (all three non-(2S,5S) isomers inactive) |
| Quantified Difference | Qualitative binary: active vs. inactive. Only 1 of 4 CMI-977 stereoisomers active; (S)-intermediate is the exclusive chiral precursor to the active isomer. |
| Conditions | Chiral integrity verified by stereospecific Mitsunobu coupling (Ph₃P/DIAD, retention of configuration); downstream CMI-977 isomers evaluated in 5-LO inhibition and in vivo guinea pig asthma models [1][2] |
Why This Matters
Procuring the (R)-enantiomer or racemic mixture of this intermediate guarantees synthesis of inactive CMI-977 stereoisomers, rendering the entire downstream synthetic effort worthless for 5-LO inhibitor development.
- [1] Gurjar, M. K.; Krishna, L. M.; Reddy, B. S.; et al. A novel and simple asymmetric synthesis of CMI-977 (LDP-977): a potent anti-asthmatic drug lead. Tetrahedron: Asymmetry 2003, 14 (10), 1363–1370. DOI: 10.1016/S0957-4166(03)00157-5. Lines 24–42: CMI-977 stereo specificity; all other three stereoisomers showed poor pharmacological profile. View Source
- [2] Cai, X.; Chorghade, M. S.; Fura, A.; Grewal, G. S.; Jauregui, K. A.; Lounsbury, H. A.; et al. Synthesis of CMI-977, a Potent 5-Lipoxygenase Inhibitor. Organic Process Research & Development 1999, 3 (1), 73–76. DOI: 10.1021/op980209l. Enantiomerically pure product synthesized on a 2-kg scale from (S)-(+)-hydroxymethyl-γ-butyrolactone. View Source
